2-Chloro-4-(trifluoromethyl)nicotinamide

Lipophilicity Membrane Permeability ADME

Procure 2-chloro-4-(trifluoromethyl)nicotinamide (CAS 886762-28-3) for its unique 2-chloro, 4-CF₃ substitution pattern. This specific regioisomer offers a distinct combination of XLogP3 (1.6) and m.p. (187-188°C), ensuring non-interchangeable performance in agrochemical and pharmaceutical syntheses requiring precise lipophilicity tuning and reliable crystallization behavior.

Molecular Formula C7H4ClF3N2O
Molecular Weight 224.57 g/mol
CAS No. 886762-28-3
Cat. No. B1351139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(trifluoromethyl)nicotinamide
CAS886762-28-3
Molecular FormulaC7H4ClF3N2O
Molecular Weight224.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)C(=O)N)Cl
InChIInChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)3(1-2-13-5)7(9,10)11/h1-2H,(H2,12,14)
InChIKeyMHZFYGMDUWFDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(trifluoromethyl)nicotinamide (CAS 886762-28-3) – A Differentiated Halogenated Nicotinamide Intermediate for Agrochemical and Pharmaceutical R&D


2-Chloro-4-(trifluoromethyl)nicotinamide (CAS 886762-28-3) is a fluorinated pyridine derivative with a molecular formula of C₇H₄ClF₃N₂O and a molecular weight of 224.57 g/mol [1]. It is characterized by a chloro substituent at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring, a scaffold commonly employed in the synthesis of agrochemicals and pharmaceutical candidates [1]. The compound is utilized as a versatile building block, with its trifluoromethyl group contributing to enhanced metabolic stability and lipophilicity, while the chloro group provides a handle for further functionalization [2].

Why 2-Chloro-4-(trifluoromethyl)nicotinamide Cannot Be Simply Interchanged with Its Structural Isomers


While multiple halogenated nicotinamide regioisomers exist (e.g., 4-, 5-, and 6-substituted variants), their physicochemical properties and resultant performance in synthetic pathways differ measurably. For instance, the position of the trifluoromethyl group influences the compound's melting point and lipophilicity, which in turn affects its solubility, handling characteristics, and reactivity profile [1]. Direct substitution without accounting for these differences can lead to inconsistent yields, altered reaction kinetics, or failure in crystallization-based purification steps [1]. The specific substitution pattern of 2-chloro-4-(trifluoromethyl)nicotinamide yields a unique combination of XLogP3 (1.6) and TPSA (56 Ų) that differs from its isomers, making it non-interchangeable for applications where precise physicochemical tuning is required [1].

Quantitative Differentiation of 2-Chloro-4-(trifluoromethyl)nicotinamide Against Closest Analogs


Enhanced Lipophilicity Versus Unsubstituted Nicotinamide

2-Chloro-4-(trifluoromethyl)nicotinamide exhibits a calculated XLogP3 value of 1.6, which is substantially higher than that of unsubstituted nicotinamide (XLogP = -0.4 to 0.4) [1][2]. This indicates a markedly increased lipophilicity, a property known to enhance passive membrane permeability and metabolic stability in biological systems [2].

Lipophilicity Membrane Permeability ADME Drug Design

Physical Form Differentiation: Lower Melting Point Than 6-Substituted Isomer

The melting point of 2-chloro-4-(trifluoromethyl)nicotinamide is reported as 187-188 °C [1]. In contrast, the 6-substituted isomer (2-chloro-6-(trifluoromethyl)nicotinamide, CAS 386704-05-8) exhibits a higher melting point of 198-200 °C [2]. This 11 °C difference indicates distinct crystal packing energies and solid-state behaviors.

Crystallization Purification Formulation Physical Chemistry

Unique Substitution Pattern Relative to Other Halogenated Nicotinamide Regioisomers

Structure-activity relationship (SAR) studies on nicotinamide scaffolds indicate that the position of electron-withdrawing substituents (e.g., chloro, trifluoromethyl) profoundly influences biological activity and target selectivity [1]. While 2-chloro-4-(trifluoromethyl)nicotinamide itself has not been the subject of published head-to-head biological comparisons, its substitution pattern (2-chloro, 4-CF3) is distinct from other commercially available isomers such as 2-chloro-5-(trifluoromethyl)nicotinamide (CAS 1279217-36-5) and 2-chloro-6-(trifluoromethyl)nicotinamide (CAS 386704-05-8). These differences in regiochemistry are known to alter electron distribution across the pyridine ring, potentially impacting binding to biological targets and reactivity in cross-coupling reactions [1].

Structure-Activity Relationship SAR Chemical Diversity Medicinal Chemistry

Differentiated Polar Surface Area Versus Unsubstituted Nicotinamide

The topological polar surface area (TPSA) of 2-chloro-4-(trifluoromethyl)nicotinamide is computed to be 56 Ų [1]. This is higher than unsubstituted nicotinamide (TPSA ≈ 54-55 Ų) due to the presence of the trifluoromethyl group, which adds three fluorine atoms with polarizable electron density [2]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration.

Polar Surface Area TPSA Bioavailability Drug-likeness

Optimal Research and Industrial Application Scenarios for 2-Chloro-4-(trifluoromethyl)nicotinamide Based on Quantitative Evidence


Agrochemical Intermediate Synthesis Requiring High Lipophilicity

Given its XLogP3 value of 1.6, significantly higher than unsubstituted nicotinamide, 2-chloro-4-(trifluoromethyl)nicotinamide is well-suited as an intermediate in the synthesis of agrochemicals where improved membrane permeability or metabolic stability is desired [1]. Its lipophilic nature may enhance the ability of derived compounds to penetrate insect cuticles or plant tissues [1]. The compound's reported use as a precursor to insect growth regulators (IGRs) aligns with this property .

Medicinal Chemistry Scaffold Diversification with a Unique Regioisomer

For medicinal chemistry programs exploring novel chemical space, this compound offers a distinct substitution pattern (2-chloro, 4-CF3) not available in more common isomers [1]. Its lower melting point (187-188 °C) compared to the 6-substituted isomer may facilitate handling in automated synthesis platforms or in melt-based reactions . Researchers can leverage the chloro group for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, enabling rapid library synthesis [1].

Crystallization and Formulation Studies Leveraging Physical Form Differences

The melting point of 187-188 °C distinguishes this compound from its 6-substituted isomer (198-200 °C) and may influence its crystallization behavior [1]. In industrial settings where purification by recrystallization is critical, this lower melting point could lead to different solvent compatibility or crystal morphology . This makes it a valuable comparator in studies investigating the impact of regioisomerism on solid-state properties .

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